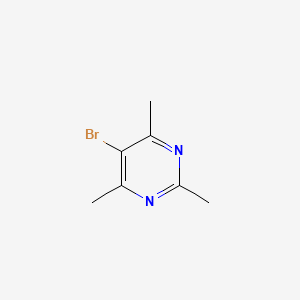
2,3-Bis-allyloxy-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis-allyloxy-benzoic acid methyl ester is an organic compound characterized by the presence of two allyloxy groups attached to a benzoic acid methyl ester core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-allyloxy-benzoic acid methyl ester typically involves the allylation of 2,3-dihydroxybenzoic acid methyl ester. The reaction is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include:
Solvent: Acetone or dimethylformamide (DMF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis-allyloxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products Formed
Epoxides: From oxidation of allyloxy groups.
Alcohols: From reduction of the ester group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,3-Bis-allyloxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.
Biology and Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis-allyloxy-benzoic acid methyl ester depends on the specific application and reaction it undergoes. Generally, the allyloxy groups can participate in various chemical transformations, acting as reactive sites for further functionalization. The ester group can also be hydrolyzed or reduced, providing additional pathways for chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(4-allyloxy benzoic acid) phenyl ester: Similar in structure but with different substitution patterns.
2,3-Dimethoxybenzoic acid methyl ester: Similar ester core but with methoxy groups instead of allyloxy groups.
Methyl 2-hydroxy-3-methylbenzoate: Similar ester core with a hydroxyl and methyl group.
Uniqueness
2,3-Bis-allyloxy-benzoic acid methyl ester is unique due to the presence of two allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various synthetic applications and enhances its potential utility in materials science and drug discovery.
Propiedades
Número CAS |
919123-45-8 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
methyl 2,3-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C14H16O4/c1-4-9-17-12-8-6-7-11(14(15)16-3)13(12)18-10-5-2/h4-8H,1-2,9-10H2,3H3 |
Clave InChI |
JLZVRWMTRRLWJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)

![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)









![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)
![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
